2-{[2-(Diethylamino)ethyl]amino}acetic acid dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Diethylamino)ethyl]amino}acetic acid dihydrochloride typically involves the reaction of diethylamine with ethyl bromoacetate, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Diethylamino)ethyl]amino}acetic acid dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with conditions often involving basic or acidic environments.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound .
Scientific Research Applications
2-{[2-(Diethylamino)ethyl]amino}acetic acid dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme kinetics and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-{[2-(Diethylamino)ethyl]amino}acetic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)acetic acid: A related compound with similar chemical properties but lacking the additional amino group.
2-[[2-[2-(Dimethylamino)ethoxy]ethyl]methylamino]ethanol: Another similar compound with different functional groups and applications.
Uniqueness
2-{[2-(Diethylamino)ethyl]amino}acetic acid dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its dual amino groups provide versatility in synthesis and reactivity, making it valuable in various scientific and industrial contexts .
Properties
IUPAC Name |
2-[2-(diethylamino)ethylamino]acetic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.2ClH/c1-3-10(4-2)6-5-9-7-8(11)12;;/h9H,3-7H2,1-2H3,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKJPEFZCXOGSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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